Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate
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Overview
Description
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate is an organic compound known for its use in organic synthesis and research. It is a solid powder, typically colorless or pale yellow, and has a distinctive, pungent odor. This compound is often utilized as a reagent in the synthesis of new organic compounds and has applications in various fields, including biomedical research .
Preparation Methods
The synthesis of Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate involves complex organic synthesis techniques. Generally, it is prepared in a laboratory setting through a series of chemical reactions. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Chemical Reactions Analysis
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding carbamates and sulfonic acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate is widely used in scientific research, particularly in:
Organic Synthesis: It serves as a reagent for synthesizing new organic compounds, including pharmaceuticals and agrochemicals.
Biomedical Research: The compound is used in the development of new drugs and therapeutic agents.
Chemical Biology: It is employed in studying biological pathways and mechanisms by modifying biomolecules.
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity makes it useful in probing biological systems and developing new chemical entities .
Comparison with Similar Compounds
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate is unique due to its specific structure and reactivity. Similar compounds include:
- Tert-butyl N-[1-(chlorosulfonyl)piperidin-4-yl]carbamate
- Tert-butyl N-[1-(chlorosulfonyl)methylcyclopropyl]carbamate
- Tert-butyl N-[1-(chlorosulfonyl)piperidin-4-yl]carbamate
These compounds share the chlorosulfonyl functional group but differ in their overall structure, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C10H20ClNO4S |
---|---|
Molecular Weight |
285.79 g/mol |
IUPAC Name |
tert-butyl N-(1-chlorosulfonyl-3-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H20ClNO4S/c1-7(2)8(6-17(11,14)15)12-9(13)16-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
InChI Key |
CVOHZBOAVDNNTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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